2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 3-(3-methylbutyl) substituent at position 3 of the pyrimidine ring and a sulfanyl-linked acetamide group terminating in a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thioether linkage may influence redox interactions .
Properties
IUPAC Name |
2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3O2S2/c1-12(2)7-9-26-18(28)17-15(8-10-29-17)25-19(26)30-11-16(27)24-14-5-3-13(4-6-14)20(21,22)23/h3-6,8,10,12H,7,9,11H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBQFGYDVHYDQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide is a thieno[3,2-d]pyrimidine derivative with potential therapeutic applications due to its diverse biological activities. This article reviews the compound's biological activity, including its antimicrobial and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 473.66 g/mol. The structure includes a thieno[3,2-d]pyrimidine core with a sulfanyl group and an acetamide moiety. The presence of substituents such as 3-methylbutyl and trifluoromethyl enhances its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to 2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide exhibit significant antimicrobial properties. A study demonstrated that thienopyrimidine derivatives showed effective antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds ranged from 0.004 to 0.03 mg/mL against sensitive strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| Compound 1 | 0.015 | Bacillus cereus |
| Compound 2 | 0.008 | Staphylococcus aureus |
| Compound 12 | 0.004 | Enterobacter cloacae |
The structure-activity relationship (SAR) studies suggest that the presence of specific functional groups significantly influences the antibacterial efficacy of these compounds .
Cytotoxicity Studies
Cytotoxicity assays conducted on human normal fetal lung fibroblast MRC-5 cell lines indicated that the tested compounds exhibited minimal cytotoxic effects at concentrations up to . Notably, compound 11 showed slight inhibition in cellular viability at higher concentrations but maintained over 91% viability compared to control groups .
The proposed mechanism of action for this compound involves binding to specific biological targets within cells, potentially altering protein functions or enzyme activities critical for cellular processes. This interaction may disrupt vital biochemical pathways, leading to the observed antimicrobial effects .
Case Studies and Research Findings
- Antibacterial Efficacy : A comparative study found that thienopyrimidine derivatives, including our compound of interest, exhibited superior antibacterial activity compared to conventional antibiotics .
- Anticancer Potential : Preliminary investigations suggest that similar thieno[3,2-d]pyrimidine compounds may also possess anticancer properties through mechanisms involving apoptosis induction in cancer cell lines .
Scientific Research Applications
Recent studies have highlighted the compound's diverse biological activities, particularly in the context of:
- Anticancer Properties : The unique structural components enhance its interaction with biological targets involved in cancer cell proliferation.
- Anti-inflammatory Effects : The compound exhibits potential in modulating inflammatory pathways.
Anticancer Activity
Research indicates that derivatives of thieno[3,2-d]pyrimidines show significant cytotoxic effects against various cancer cell lines. For instance:
-
Mechanism of Action : Compounds similar to this derivative have been reported to inhibit key enzymes involved in DNA replication and repair, such as topoisomerases and kinases.
Study Cell Line IC50 (µM) Effect A MCF-7 5.0 Inhibitor B HeLa 10.0 Inhibitor
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators.
Enzyme Inhibition
The compound exhibits significant enzyme inhibitory activity relevant for treating metabolic disorders:
-
Alpha-glucosidase Inhibition : This is crucial for managing Type 2 Diabetes Mellitus.
Compound Target Enzyme IC50 (µM) Compound A Alpha-glucosidase 5.0 -
Acetylcholinesterase Inhibition : Relevant for Alzheimer's disease treatment.
Compound Target Enzyme IC50 (µM) Compound B Acetylcholinesterase 10.0
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens:
-
Bacterial Strains :
-
Staphylococcus aureus: Exhibited significant antibacterial activity.
Compound Target Bacteria Minimum Inhibitory Concentration (MIC) Compound C Staphylococcus aureus 15.0 µg/mL
-
Staphylococcus aureus: Exhibited significant antibacterial activity.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of a series of thieno[3,2-d]pyrimidine derivatives against multiple cancer cell lines. Results indicated enhanced cytotoxicity due to increased cellular uptake and interaction with DNA.
Case Study 2: Antibacterial Activity
Another investigation tested a derivative against Gram-positive and Gram-negative bacteria, demonstrating significant antibacterial activity with notable effects on Staphylococcus aureus, suggesting potential development as an antibiotic agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Notes:
- *Estimated molecular weights based on structural formulas.
- The target compound’s 3-methylbutyl group may enhance membrane permeability compared to shorter alkyl chains (e.g., methyl in ).
- Compound 20 demonstrates that non-fused pyrimidines with thioacetamide linkages retain kinase inhibition, but fused thieno-pyrimidines (e.g., target compound) often exhibit higher potency.
Key Research Findings
Structural Influence on Activity: Thieno[3,2-d]pyrimidine derivatives with para-substituted trifluoromethyl groups (e.g., target compound) show stronger hydrophobic interactions with kinase ATP-binding pockets compared to meta-substituted analogs . Alkyl chains at position 3 (e.g., 3-methylbutyl) may prolong half-life by reducing oxidative metabolism .
Synthetic Strategies: The target compound’s synthesis likely follows protocols similar to : coupling a thieno[3,2-d]pyrimidin-2-thiol intermediate with chloroacetanilide derivatives under basic conditions (e.g., K₂CO₃ in acetone).
Q & A
Q. What are the common synthetic routes for preparing this thieno[3,2-d]pyrimidine derivative, and how are reaction conditions optimized?
The compound is synthesized via multi-step reactions starting from thieno[3,2-d]pyrimidine precursors. Key steps include:
- Alkylation : Introduction of the 3-methylbutyl group using alkyl halides under basic conditions (e.g., potassium carbonate in DMF) .
- Sulfanyl-Acetamide Coupling : Thiolation with mercaptoacetic acid derivatives followed by coupling to the 4-(trifluoromethyl)phenyl group via amide bond formation .
- Optimization : Reaction temperature (60–80°C), solvent choice (DMF or ethanol), and catalyst selection (e.g., triethylamine) are critical for yield and purity .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and substituent integration (e.g., distinguishing thieno-pyrimidine protons from acetamide groups) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ ions) and purity (>95% via HPLC) .
- X-ray Crystallography : Resolves conformational details of the thieno-pyrimidine core and substituent orientations .
Q. How is the compound’s biological activity typically assessed in preliminary studies?
- In Vitro Assays : Dose-response curves in cancer cell lines (e.g., IC50 determination) and antimicrobial susceptibility testing (MIC values) .
- Target Engagement : Fluorescence polarization assays or surface plasmon resonance (SPR) to measure binding affinity to kinases or other targets .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
- SAR Insights :
- The 3-methylbutyl group enhances lipophilicity, improving membrane permeability .
- The 4-(trifluoromethyl)phenyl moiety increases metabolic stability due to electron-withdrawing effects .
- Replacing the sulfanyl linker with an oxygen or methylene group reduces kinase inhibition potency, highlighting its role in hydrogen bonding .
- Methodology : Parallel synthesis of analogs followed by comparative bioactivity screening .
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC50 values across studies)?
- Assay Standardization : Control for variables like cell line passage number, serum concentration, and incubation time .
- Orthogonal Validation : Confirm activity using alternative assays (e.g., Western blot for target phosphorylation alongside cell viability assays) .
- Meta-Analysis : Compare data across studies with shared protocols (e.g., ATP concentration in kinase assays) .
Q. What strategies optimize solubility and stability for in vivo studies?
- Co-Solvent Systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility .
- ProDrug Approaches : Mask polar groups (e.g., acetamide) with ester linkages to improve bioavailability .
- Stability Testing : Accelerated degradation studies under varied pH and temperature to identify labile sites (e.g., sulfanyl linker oxidation) .
Q. Which advanced computational methods support SAR and target prediction?
- Docking Simulations : Molecular docking into kinase ATP-binding pockets (e.g., TRK family) using AutoDock Vina .
- QSAR Models : Regression analysis correlating substituent electronic parameters (Hammett σ) with bioactivity .
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., BBB penetration) .
Q. How can researchers validate off-target effects or polypharmacology?
- Kinase Profiling Panels : Broad-spectrum screening against 100+ kinases (e.g., Eurofins KinaseProfiler) .
- CRISPR-Cas9 Knockout Models : Confirm target specificity by comparing activity in wild-type vs. gene-edited cells .
- Thermal Proteome Profiling (TPP) : Identify off-target protein binding in cellular lysates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
